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Abstract
FR-190997, with the chemical structure 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl)

cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a

potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1] This document

provides a comprehensive technical overview of FR-190997, including its pharmacological

properties, mechanism of action, and key experimental findings. The information is intended for

researchers, scientists, and professionals involved in drug development and related fields.

Introduction
Bradykinin (BK) is a peptide hormone that exerts a wide range of physiological and

pathological effects through the activation of two main G protein-coupled receptors, the B1 and

B2 receptors. The B2 receptor is constitutively expressed in various tissues and mediates most

of the physiological actions of BK, including vasodilation, inflammation, and pain. Nonpeptide

agonists of the B2 receptor, such as FR-190997, offer several advantages over their peptide

counterparts, including improved stability and oral bioavailability, making them attractive

candidates for therapeutic development. FR-190997 has been investigated for its potential in

treating conditions such as ocular hypertension and has also shown unexpected

antiproliferative activity in cancer cell lines.[2][3]
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data for FR-190997 from various in vitro

and in vivo studies.

Table 1: Receptor Binding Affinity and Potency

Parameter Value Cell/Tissue Type Reference

Ki (Binding Affinity) 9.8 nM
Human cloned B2-

receptor
[1][4]

EC50 (Ca2+

Mobilization)
155 nM

Human ocular cells

(nonpigmented ciliary

epithelium, trabecular

meshwork, ciliary

muscle)

[1][5]

EC50 (Prostaglandin

Production)
15-19 nM

Human ciliary muscle

(h-CM) and trabecular

meshwork (h-TM)

cells

[1][5]

EC50 (Antiproliferative

Activity)
80 nM

MDA-MB-231 (triple-

negative breast

cancer cell line)

[2][6]

IC50 (Antiproliferative

Activity)
2.14 µM

MCF-7 (breast cancer

cell line)
[2][3]

IC50 (Antiproliferative

Activity)
0.08 µM

MDA-MBA-231

(breast cancer cell

line)

[2][3]

pEC50 (Contractile

Bioassays)
7.7

Rabbit jugular vein

and guinea pig ileum
[7]

Table 2: Efficacy and In Vivo Activity
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Parameter Value Model System Reference

Emax (Ca2+

Mobilization)

38-80% (partial

agonist)
Human ocular cells [1][5]

Emax (Prostaglandin

Production)
27-33% h-CM and h-TM cells [1][5]

IOP Lowering
37% reduction (at 30

µg, 24h post-dosing)

Ocular hypertensive

Cynomolgus monkeys
[1]

Uveoscleral Outflow

Increase

2.6 to 3.9-fold above

baseline

Ocular hypertensive

Cynomolgus monkeys
[1]

ED50 (Hypotensive

Response)

3.7 +/- 0.5 nmol/kg

(intraarterial)
Rabbits [7]

ED50 (Hypotensive

Response)

8.9 +/- 3.6 nmol/kg

(intraarterial)
Guinea pigs [7]

Signaling Pathway and Mechanism of Action
FR-190997 acts as a selective partial agonist at the bradykinin B2 receptor. Upon binding, it

initiates a cascade of intracellular signaling events. The primary pathway involves the activation

of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[1][8] PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the

endoplasmic reticulum.[1] This rise in intracellular calcium, along with DAG, activates protein

kinase C (PKC).[8]

Furthermore, the signaling cascade stimulated by FR-190997 leads to the production of

prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-1 and

pro-MMP-3.[1] In the context of ocular physiology, these downstream effectors are thought to

contribute to the increase in uveoscleral outflow of aqueous humor, thereby reducing

intraocular pressure.[1]

Interestingly, FR-190997 has also demonstrated antiproliferative effects in cancer cells. The

proposed mechanism for this activity involves agonist-induced receptor internalization and
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degradation, coupled with the sequestration of functional intracellular B2 receptors and

inhibition of associated endosomal signaling.[2][3]
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Caption: Signaling pathway of FR-190997 as a B2 receptor agonist.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. The following outlines common experimental protocols used in the study of

FR-190997.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of FR-190997 for the bradykinin B2

receptor.

Cell Preparation: CHO cells stably expressing the human B2 receptor are cultured and

harvested.

Membrane Preparation: Cells are washed and homogenized. The homogenate is centrifuged

to pellet the cell membranes, which are then resuspended in a suitable buffer.
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Binding Reaction: A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-BK) is

incubated with the cell membranes in the presence of varying concentrations of FR-190997.

Incubation: The reaction is incubated for a specific time (e.g., 60 minutes) at room

temperature to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Detection: The radioactivity retained on the filter is measured using a liquid scintillation

counter.

Data Analysis: The concentration of FR-190997 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

Intracellular Calcium Mobilization Assay
This assay measures the ability of FR-190997 to stimulate an increase in intracellular calcium

concentration, a key event in B2 receptor signaling.

Cell Loading: Human ocular cells (e.g., h-TM, h-CM) are loaded with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM).

Stimulation: The cells are then stimulated with varying concentrations of FR-190997.

Detection: Changes in intracellular calcium levels are measured by monitoring the

fluorescence of the dye using a fluorometer or a fluorescence microscope.

Data Analysis: The concentration of FR-190997 that produces 50% of the maximal response

(EC50) is calculated.

In Vivo Model of Ocular Hypertension
This model is used to assess the efficacy of FR-190997 in lowering intraocular pressure (IOP).

Animal Model: Ocular hypertension is induced in one eye of Cynomolgus monkeys.
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Drug Administration: A single topical ocular dose of FR-190997 (e.g., 30 µg) is administered

to the hypertensive eye.

IOP Measurement: IOP is measured at various time points (e.g., before and up to 24 hours

after dosing) using a tonometer.

Data Analysis: The percentage change in IOP from baseline is calculated and compared to a

vehicle control group.
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Caption: A generalized experimental workflow for the evaluation of FR-190997.
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Conclusion
FR-190997 is a valuable pharmacological tool for studying the bradykinin B2 receptor and

holds therapeutic potential in indications such as glaucoma. Its nonpeptide nature provides a

significant advantage in terms of drug-like properties. The unexpected discovery of its

antiproliferative effects opens new avenues for research into the role of the bradykinin system

in cancer. This technical guide provides a foundational understanding of FR-190997,

summarizing key data and experimental approaches to facilitate further investigation by the

scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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